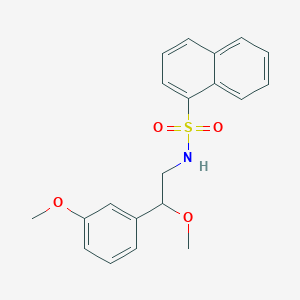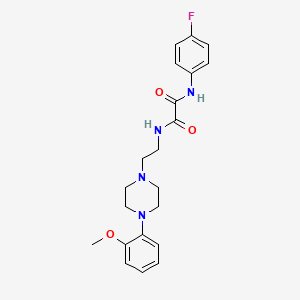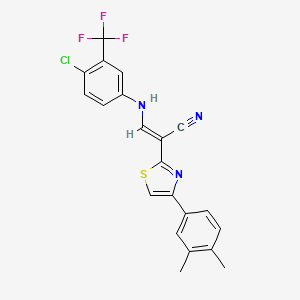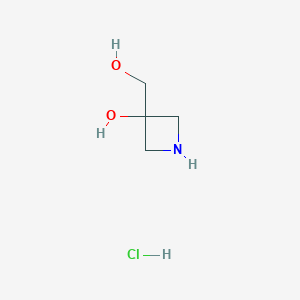
8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine, which is a five-membered ring with four carbon atoms and one nitrogen atom . Pyrrolidine derivatives are known to have various biological activities and are used in the development of new drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline” would depend on its specific structure. Pyrrolidine derivatives are generally soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Organic Synthesis and Reactivity : Research has demonstrated the utility of related tetrahydropyrrolo[2,1-a]isoquinolines and tetrahydroisoquinolines in organic synthesis. These compounds serve as key intermediates in the formation of complex molecular structures through reactions such as 1,3-dipolar cycloaddition and condensation with various dienophiles. The versatility of these compounds is showcased by their ability to participate in multi-component reactions, leading to the synthesis of novel indolizine derivatives and potential alkaloidal systems (Caira et al., 2014); (Nagarajan et al., 1994).
Crystal Structure Analysis : The crystal structure of closely related compounds, like 1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, has been elucidated to reveal detailed molecular conformations. These studies are crucial for understanding the geometric parameters that influence compound reactivity and binding properties (Vizcaya et al., 2012).
Chemical Reactivity and Modifications
Chemical Modifications and Reactivity : Certain tetrahydroisoquinolines, upon dehydrogenation, exhibit the loss of pyrrolidin-2-yl groups, highlighting the potential for structural modifications via chemical reactions. This reactivity is significant for the synthesis of isoquinoline derivatives with altered biological or chemical properties (Mahboobi et al., 1994).
Mécanisme D'action
Target of Action
It’s worth noting that pyrrole and pyrrolidine analogs, which are part of the compound’s structure, have been studied extensively for their diverse biological and medicinal importance . These compounds have been found to interact with a variety of targets, including enzymes like reverse transcriptase in the case of HIV-1 and cellular DNA polymerases protein kinases .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes would depend on the exact targets involved.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . For instance, pyrrole and pyrrolidine analogs have been found to play a vital role in photosynthesis, oxygen carrier, as well storage, and redox cycling reactions .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .
Orientations Futures
Propriétés
IUPAC Name |
8-(2,5-dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3,5,7,11-12,16H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQETGVRAXPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2=CC=CC3=C2NCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
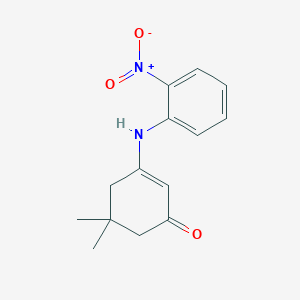
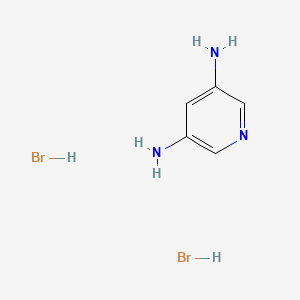
![4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2944901.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B2944902.png)
![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)
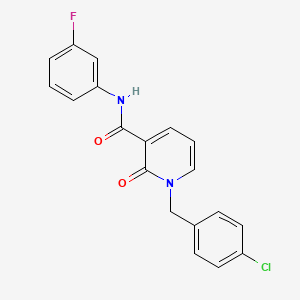
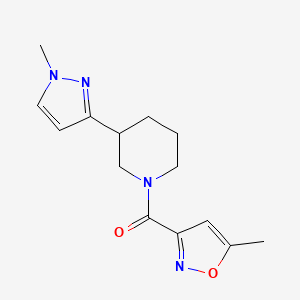
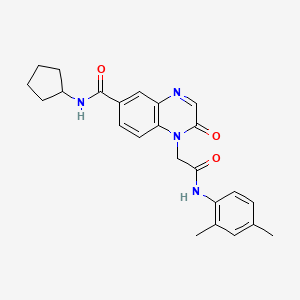
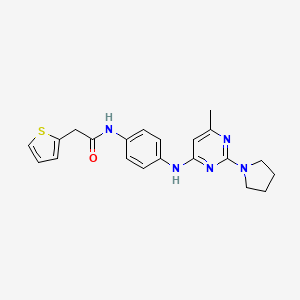
![(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2944914.png)
